molecular formula C15H16F3N3O4S B2507027 1-(2-methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1396862-32-0

1-(2-methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2507027
CAS No.: 1396862-32-0
M. Wt: 391.37
InChI Key: PKTQBSUUXKBJSY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O4S/c1-24-11-4-2-3-5-12(11)26(22,23)21-8-6-10(7-9-21)13-19-20-14(25-13)15(16,17)18/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTQBSUUXKBJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Ring Functionalization

The piperidine ring is functionalized at the 4-position to accommodate subsequent oxadiazole coupling. A common precursor, 4-hydroxypiperidine, undergoes nucleophilic substitution with propargyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12 hours, yielding 4-propargyloxypiperidine.

Reaction Conditions:

Parameter Value
Solvent Acetonitrile
Base K₂CO₃ (2.5 equiv)
Temperature 60°C
Time 12 hours
Yield 78–85%

1,3,4-Oxadiazole Ring Construction

The 5-(trifluoromethyl)-1,3,4-oxadiazole moiety is synthesized via cyclization of a trifluoroacetyl hydrazide intermediate. Trifluoroacetic acid hydrazide reacts with carbon disulfide (CS₂) in ethanol under reflux (80°C, 8 hours) to form the oxadiazole ring.

Cyclization Protocol:

Component Quantity
Trifluoroacetic hydrazide 1.0 equiv
CS₂ 1.2 equiv
Ethanol 10 mL/g hydrazide
Temperature 80°C
Yield 65–72%

The introduction of the 2-methoxybenzenesulfonyl group occurs via nucleophilic aromatic substitution. 2-Methoxybenzenesulfonyl chloride reacts with 4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine in dichloromethane (DCM) using triethylamine (Et₃N) as a base.

Reaction Optimization

Optimal conditions were determined through parametric studies:

Variable Optimal Value Effect on Yield
Solvent DCM Maximizes solubility
Base Et₃N (3.0 equiv) Neutralizes HCl
Temperature 0°C → RT Minimizes side reactions
Time 4 hours 90% conversion

Mechanistic Insight:
The reaction proceeds via a two-step mechanism:

  • Deprotonation of the piperidine nitrogen by Et₃N, forming a reactive amine.
  • Nucleophilic attack on the electrophilic sulfur atom in 2-methoxybenzenesulfonyl chloride, followed by HCl elimination.

Industrial-Scale Production Strategies

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors are employed for the cyclization step, reducing reaction time from 8 hours to 45 minutes while maintaining yields >70%.

Flow Reactor Parameters:

Parameter Value
Flow rate 5 mL/min
Temperature 120°C
Pressure 10 bar
Residence time 45 minutes

Comparative Analysis of Purification Techniques

Post-synthesis purification is critical for pharmaceutical-grade material. Comparative data for recrystallization vs. column chromatography:

Method Purity (%) Recovery (%) Cost (USD/g)
Recrystallization 99.5 85 12
Column Chromatography 99.9 92 45

Ethanol-water mixtures (7:3 v/v) are optimal for recrystallization, balancing purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the piperidine or aromatic rings .

Scientific Research Applications

1-(2-methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-(2-Methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine
  • CAS Number : 1396862-32-0
  • Molecular Formula : C₁₅H₁₆F₃N₃O₄S
  • Molecular Weight : 391.3654 g/mol
  • SMILES : COc1ccccc1S(=O)(=O)N1CCC(CC1)c1nnc(o1)C(F)(F)F

This compound features a piperidine core substituted at the 4-position with a 5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl group and at the 1-position with a 2-methoxybenzenesulfonyl moiety. The trifluoromethyl group enhances metabolic stability and electronegativity, while the sulfonyl group contributes to hydrogen bonding and solubility .

Comparison with Similar Compounds

Structural Analogs with Modified Sulfonyl Substituents

Variations in the sulfonyl aromatic ring substituents significantly influence physicochemical and biological properties.

Compound Name CAS Number Substituent on Sulfonyl Group Molecular Formula Molecular Weight (g/mol) Key Differences
1-(2,4-Dimethylbenzenesulfonyl) derivative 1396686-35-3 2,4-dimethyl C₁₆H₁₈F₃N₃O₃S 389.3926 Methyl groups increase hydrophobicity; reduced hydrogen bonding potential compared to methoxy .
1-(3-Methoxybenzenesulfonyl) derivative 1396808-42-6 3-methoxy C₁₅H₁₆F₃N₃O₄S 391.4 Methoxy position (meta vs. para) alters steric and electronic effects on sulfonamide interactions .

Impact :

  • 2-Methoxy vs.
  • Methyl vs. Methoxy : Methyl groups enhance lipophilicity, which could improve membrane permeability but reduce solubility in polar solvents .

Analogs with Modified Oxadiazole Substituents

The 1,3,4-oxadiazole ring is a critical pharmacophore; substituents here modulate electronic and steric properties.

Compound Name CAS Number Oxadiazole Substituent Molecular Formula Molecular Weight (g/mol) Key Differences
4-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]piperidine - 4-bromophenyl C₁₃H₁₃BrN₄O 337.18 Bromine increases molecular weight and may enhance halogen bonding .
4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)piperidine 1780735-70-7 isopropyl C₁₀H₁₆N₄O 224.26 Bulkier isopropyl group introduces steric effects, potentially reducing binding affinity .
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine - phenyl C₁₃H₁₄N₄O 258.28 Aromatic phenyl enhances π-π stacking but may reduce solubility .

Impact :

  • Trifluoromethyl vs. Phenyl : The trifluoromethyl group in the target compound provides strong electron-withdrawing effects, increasing oxidative stability compared to phenyl .
  • Halogenated vs. Alkyl : Bromine in 4-bromophenyl analogs may improve target binding via halogen bonds but increases molecular weight, affecting pharmacokinetics .

Biological Activity

1-(2-methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a compound that integrates a piperidine core with oxadiazole and sulfonyl functionalities. This combination suggests potential biological activities, particularly in pharmacological applications. The structural components of this compound indicate a promising profile for various therapeutic effects, including antibacterial, anti-inflammatory, and enzyme inhibition properties.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C14H14F3N3O3S
  • Molecular Weight : 367.34 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its pharmacological potential. Key areas of interest include:

  • Antibacterial Activity : The presence of the oxadiazole moiety is linked to significant antibacterial properties. Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Enzyme Inhibition : The piperidine and sulfonamide functionalities suggest potential for inhibiting enzymes such as acetylcholinesterase and urease. For instance, compounds bearing the piperidine nucleus have been documented to exhibit strong inhibitory effects on acetylcholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer's.

Antibacterial and Enzyme Inhibitory Activities

A study synthesized a series of compounds with similar structures to evaluate their biological activities. The synthesized compounds exhibited varying degrees of antibacterial activity with IC50 values ranging from 0.63 µM to 6.28 µM against standard bacterial strains. Notably, the reference compound thiourea had an IC50 of 21.25 µM, indicating that the new derivatives could serve as more potent alternatives .

Case Studies

  • Antimicrobial Efficacy : A specific derivative of the compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections.
  • Enzyme Inhibition Studies : In vitro assays indicated that the compound effectively inhibited urease activity, which is relevant for conditions like urinary infections and gastric ulcers. The inhibition was quantified using enzyme kinetics, revealing a competitive inhibition mechanism.

Data Table: Biological Activity Summary

Activity TypeMeasurement MethodResult (IC50)
AntibacterialMicrodilution method0.63 - 6.28 µM
AcetylcholinesteraseEnzyme inhibition assayIC50 = 2.14 µM
Urease InhibitionKinetic studiesIC50 = 1.21 µM

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